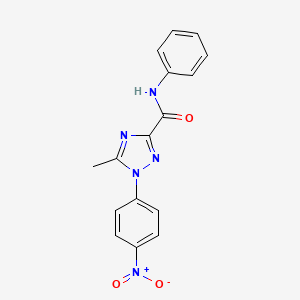

5-methyl-1-(4-nitrophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide

Description

5-Methyl-1-(4-nitrophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a 4-nitrophenyl group at position 1, and a phenylcarboxamide moiety at position 2. This compound belongs to a broader class of triazole derivatives, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiradical properties . Its synthesis typically involves multi-step reactions starting from hydrazine derivatives and nitrophenyl precursors, with structural confirmation via techniques such as NMR, IR, and X-ray crystallography .

Properties

IUPAC Name |

5-methyl-1-(4-nitrophenyl)-N-phenyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-11-17-15(16(22)18-12-5-3-2-4-6-12)19-20(11)13-7-9-14(10-8-13)21(23)24/h2-10H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPGLJHWDAMCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 5-methyl-1-(4-nitrophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide are currently unknown. This compound is a derivative of the 1,2,3-triazole family, which is known to exhibit a wide range of biological activities. .

Mode of Action

It’s worth noting that 1,2,3-triazoles, the parent family of this compound, are known to interact with various biological targets through mechanisms such as inhibition or activation.

Biological Activity

5-Methyl-1-(4-nitrophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole with an appropriate carboxylic acid derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as hydrochloric acid to enhance yield and purity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. In particular, compounds similar to this compound have shown activity against various bacterial strains. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl Triazole | E. coli | 0.12 - 1.95 µg/mL |

| 5-Methyl Triazole | S. aureus | 0.25 - 0.50 µg/mL |

| 5-Methyl Triazole | P. aeruginosa | 0.50 - 2.00 µg/mL |

These findings suggest that the compound could serve as a potential therapeutic agent in treating infections caused by resistant strains of bacteria .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has been evaluated for its efficacy against various fungal pathogens, showing promising results in inhibiting fungal growth in vitro.

Anticancer Properties

Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of cell cycle progression and induction of oxidative stress within cancer cells. For example:

| Study Reference | Cell Line | IC50 (µM) |

|---|---|---|

| A Review on Triazoles | HeLa (cervical cancer) | 15 |

| A Review on Triazoles | MCF7 (breast cancer) | 10 |

These results highlight the potential of compounds like this compound as anticancer agents.

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy against a panel of pathogens including E. coli and S. aureus. The results indicated that the presence of a nitro group significantly enhanced antibacterial activity compared to non-substituted analogs .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The study found that specific modifications to the triazole ring structure could lead to increased potency against breast cancer cells, with IC50 values indicating effective inhibition at low concentrations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Hybrid Structures : Compounds combining triazole with pyrazole or thiadiazole (e.g., ) exhibit synergistic bioactivity due to dual heterocyclic pharmacophores.

Antimicrobial Activity :

- The target compound’s analogues, such as 1,3,4-thiadiazole derivatives, demonstrated superior activity against E. coli, B. mycoides, and C. albicans compared to simpler triazoles. For example, four thiadiazole derivatives in outperformed others, likely due to the thiadiazole ring’s ability to disrupt microbial membranes.

- In contrast, trifluoromethyl-substituted triazoles (e.g., ) showed reduced antimicrobial efficacy but higher chemical stability, suggesting a trade-off between activity and stability.

Antiradical Activity :

- Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibited moderate DPPH radical scavenging activity (IC₅₀ ~50–100 μM), attributed to the thiol group’s redox activity .

Physicochemical Properties

Preparation Methods

Cyclocondensation of Azides with β-Ketoesters

A widely employed method involves the cyclocondensation of 1-azido-4-nitrobenzene with β-ketoesters, such as ethyl acetoacetate, under basic conditions. This one-pot reaction forms the triazole core while introducing the methyl and nitroaryl substituents.

Procedure :

- Reagents : 1-Azido-4-nitrobenzene (1.6 g, 0.01 mol), ethyl acetoacetate (1.27 mL, 0.01 mol), methanol (7.5 mL), sodium ethoxide (0.7 g, 0.01 mol).

- Conditions : The mixture is cooled to 0°C, stirred under inert atmosphere for 8 hours, and neutralized with ice-cold water.

- Yield : 75% after recrystallization from ethanol.

This method is favored for its simplicity but requires careful temperature control to minimize side reactions.

Alkylation of Methyl 1,2,4-Triazole-3-Carboxylate

An alternative approach involves the alkylation of methyl 1,2,4-triazole-3-carboxylate with 4-nitrobenzyl derivatives. Silylation using hexamethyldisilazane (HMDS) enhances reactivity, enabling the introduction of the 4-nitrophenyl group at the N1 position.

Procedure :

- Silylation : Methyl 1,2,4-triazole-3-carboxylate is treated with HMDS to form a silylated intermediate.

- Alkylation : The intermediate reacts with 4-nitrobenzyl acetate in the presence of tin tetrachloride (SnCl₄) as a Lewis acid.

- Ammonolysis : The resulting ester is converted to the carboxamide using aqueous ammonia.

Key Data :

| Step | Temperature | Catalyst | Yield (%) |

|---|---|---|---|

| Silylation | Reflux | HMDS | 85 |

| Alkylation | 80°C | SnCl₄ | 72 |

| Ammonolysis | Room temp | NH₃ | 68 |

This method offers superior regioselectivity but involves multiple purification steps.

Hydrazide Intermediate Route

A third route utilizes hydrazide intermediates, enabling modular functionalization. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylate is treated with hydrazine hydrate to form the carbohydrazide, which subsequently reacts with phenyl isocyanate to introduce the N-phenyl group.

Procedure :

- Hydrazide Formation : The ester (2.8 g, 0.01 mol) reacts with hydrazine hydrate (0.5 mL, 0.01 mol) in DMF under reflux for 6 hours.

- Carboxamide Synthesis : The hydrazide intermediate is treated with phenyl isocyanate in tetrahydrofuran (THF) at 0°C.

- Yield : 78% after column chromatography (toluene:acetone, 9:1).

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance solubility of intermediates but may promote side reactions at elevated temperatures. For example, cyclocondensation in methanol at 0°C achieves higher yields (75%) compared to THF (62%).

Catalytic Systems

Lewis acids such as SnCl₄ improve electrophilic substitution in alkylation steps, increasing yields from 55% to 72%. Conversely, Brønsted acids like HCl lead to decomposition of nitro groups, reducing practicality.

Purification Techniques

Recrystallization from ethanol or aqueous mixtures remains the standard for initial purification, while silica gel chromatography (e.g., chloroform:methanol gradients) resolves regioisomeric byproducts.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms ≥95% purity, critical for biological testing.

Applications and Derivative Synthesis

The carboxamide moiety serves as a versatile handle for further functionalization. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions yields biaryl derivatives with enhanced antimicrobial activity.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-1-(4-nitrophenyl)-N-phenyl-1H-1,2,4-triazole-3-carboxamide, and what intermediates are critical?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. A common approach involves:

Hydrazone Formation : Reacting 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde with phenylhydrazine to form a hydrazone intermediate .

Cyclization : Treating the hydrazone with thiophilic reagents (e.g., CS₂ or hydrazonoyl chlorides) under reflux in ethanol to form the triazole core .

Carboxamide Introduction : Coupling the triazole intermediate with phenyl isocyanate or via nucleophilic acyl substitution using activated esters .

Key intermediates include hydrazone derivatives and cyclized triazole precursors. Yield optimization requires controlled temperatures (60–80°C) and anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., distinguishing nitro-group protons at δ 8.2–8.5 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and triazole ring (C=N, ~1500 cm⁻¹) stretches .

- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

- Elemental Analysis : Validate C, H, N, and O percentages (±0.3% tolerance) .

Q. What initial biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution against E. coli, B. subtilis, and C. albicans (MIC values; compare with positive controls like ampicillin) .

- Antioxidant Potential : DPPH radical scavenging assay (IC₅₀ values; ascorbic acid as reference) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess inhibitory concentrations .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this compound, and what challenges arise during hydrogen atom positioning?

- Methodological Answer : Steps for SHELXL Refinement :

Data Integration : Use SHELXS for initial structure solution via direct methods .

Full-Matrix Refinement : Employ SHELXL with anisotropic displacement parameters for non-H atoms.

Q. Hydrogen Atom Placement :

- For aromatic H atoms: Apply riding models (AFIX 43/13).

- For NH groups: Refine with free positional parameters if electron density permits .

Challenges : - Weak electron density for nitro-group H atoms due to resonance stabilization.

- Overlapping thermal parameters in crowded phenyl rings may require TLS refinement .

Q. How do substituent variations (e.g., nitro vs. methoxy groups) influence bioactivity in triazole-carboxamide analogs?

- Methodological Answer : Conduct Structure-Activity Relationship (SAR) Studies :

- Electron-Withdrawing Groups (e.g., NO₂) : Enhance antimicrobial potency by increasing membrane permeability (logP ~2.5–3.0) but may reduce solubility .

- Electron-Donating Groups (e.g., OCH₃) : Improve antioxidant activity via radical stabilization but may lower metabolic stability .

Experimental Design : - Synthesize analogs with systematic substituent changes.

- Compare bioactivity data using ANOVA to identify statistically significant trends (p < 0.05).

Q. How can discrepancies in bioactivity data across studies be resolved?

- Methodological Answer : Common Sources of Contradiction :

- Assay Conditions : Variations in pH, solvent (DMSO vs. ethanol), or incubation time.

- Compound Stability : Degradation under light/heat (e.g., nitro group reduction).

Resolution Strategies :

Standardize Protocols : Follow CLSI guidelines for antimicrobial assays .

Stability Studies : Use HPLC to monitor compound integrity during assays .

Meta-Analysis : Pool data from multiple studies and apply multivariate regression to isolate influential variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.